2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride
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Overview
Description
“2-(3-Methyltriazol-4-yl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C5H8ClN3O2 and a molecular weight of 177.59. It belongs to the class of compounds known as triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms. The specific structure of “this compound” would include these elements, along with a methyl group attached to one of the nitrogen atoms in the triazole ring, an acetic acid group attached to one of the carbon atoms, and a hydrochloride group .Scientific Research Applications
Synthesis and Physical-Chemical Properties
Research has delved into the synthesis of salts and derivatives based on the triazole ring structure, highlighting the importance of such compounds in medicinal chemistry. For instance, a study by Gotsulya (2016) synthesized salts of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid, demonstrating the application of these compounds in exploring new pharmacological agents. This work emphasized the synthesis process, physical-chemical property evaluation, and a preliminary investigation of biological activity, underscoring the compound's potential in drug development (Gotsulya, 2016).
Chemical Reactivity and Derivative Formation
Another area of application is the reactivity of methyl (3,6‐dichloropyridazin‐4‐yl)acetate towards nucleophiles, where the study by Adembri et al. (1976) found specific reactions leading to the formation of novel compounds. This reactivity is crucial for developing new chemical entities with potential applications in various fields, including agriculture and medicine (Adembri, G., et al., 1976).
Biological Activities
The exploration of biological activities is a significant application of these compounds. For example, the synthesis and study of acute toxicity of derivatives of 1,2,4-triazole, which contain a thiophene core, by Salionov (2015) contribute to understanding their potential as analgesic, neuroleptic, and anti-inflammatory agents. These derivatives highlight the versatility of triazole-based compounds in developing new therapeutic agents (Salionov, V. A., 2015).
Advanced Synthesis Techniques
Modern synthesis techniques also play a role in the research applications of such compounds. Tortoioli et al. (2020) reported on the development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions, highlighting advancements in green chemistry and process efficiency. This study exemplifies the push towards more sustainable and efficient chemical synthesis methods, which is crucial for the large-scale production of pharmaceuticals and other chemicals (Tortoioli, S., et al., 2020).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is similar to the triazole ring in the given compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets in a way that modifies their function, leading to changes in cellular processes .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have a range of effects, potentially including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-(3-methyltriazol-4-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)3-6-7-8;/h3H,2H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCIRZBTPZRCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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